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Compound of Interest

Compound Name: Fmoc-D-His(Fmoc)-OH

Cat. No.: B613502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing solid-phase peptide

synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, with a specific focus on

the incorporation of D-histidine derivatives. The protocols outlined below address the critical

challenges associated with histidine's unique side chain, particularly its high propensity for

racemization.

Introduction to Fmoc-SPPS and the Histidine
Challenge
Fmoc-SPPS is a cornerstone of peptide synthesis, enabling the construction of peptide chains

on a solid support through a cyclical process of deprotection, coupling, and washing.[1] The

use of the base-labile Fmoc protecting group for the α-amine is a key feature of this

methodology.[2]

Histidine presents a significant challenge in Fmoc-SPPS due to its imidazole side chain. The π-

nitrogen of the imidazole ring can act as an internal base, catalyzing the abstraction of the α-

proton of the activated amino acid. This leads to racemization, the loss of stereochemical

integrity, which can result in the unintended incorporation of the L-isomer when starting with a

D-isomer, potentially altering the peptide's structure and biological activity.[1][3] Therefore, the

careful selection of side-chain protecting groups and optimization of coupling conditions are

paramount for the successful synthesis of peptides containing D-histidine.[1]
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Side-Chain Protection of D-Histidine
To minimize racemization and prevent unwanted side reactions, the imidazole side chain of D-

histidine is typically protected.[4] Several protecting groups are commonly used, each with

distinct advantages and disadvantages in terms of stability, cleavage conditions, and impact on

racemization.[1]

Commonly Used Side-Chain Protecting Groups for Fmoc-D-Histidine:

Trityl (Trt): Widely used due to its commercial availability and compatibility with standard

cleavage cocktails. However, it offers only minor suppression of racemization, especially

under harsh coupling conditions.[1][5]

tert-Butoxycarbonyl (Boc): Offers greater stability and is more effective at suppressing

racemization compared to Trt, particularly at elevated temperatures.[1][5] The Boc group is

removed during the final trifluoroacetic acid (TFA)-based cleavage.[1]

Methoxybenzyloxymethyl (MBom): Provides excellent suppression of racemization but can

be more expensive and may require specific cleavage conditions to avoid side reactions.[1]

[6]

Quantitative Data: Racemization of Histidine
Derivatives
The choice of protecting group and coupling conditions significantly impacts the degree of

racemization. The following table summarizes representative data on racemization levels

observed with different Fmoc-histidine derivatives under various conditions.
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Fmoc-Histidine
Derivative

Coupling
Conditions

Racemization Level
(%)

Reference

Fmoc-His(Trt)-OH Standard coupling Significant [1]

Fmoc-His(Trt)-OH

HCTU/6-Cl-

HOBt/DIPEA (5 min

pre-activation)

7.8 [6]

Fmoc-His(Trt)-OH Microwave at 80°C 16.6 [6]

Fmoc-His(Boc)-OH
Coupling at 50°C for

10 min
0.18 [5]

Fmoc-His(Boc)-OH Coupling at 90°C 0.81 [5]

Fmoc-His(MBom)-OH

HCTU/6-Cl-

HOBt/DIPEA (5 min

pre-activation)

0.3 [6]

Fmoc-His(MBom)-OH Microwave at 80°C 0.8 [6]

Experimental Protocols
The following protocols provide a detailed methodology for a standard Fmoc-SPPS cycle, with

specific considerations for the incorporation of Fmoc-D-histidine derivatives.

Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the fundamental steps for chain elongation in Fmoc-SPPS.

Materials:

Fmoc-protected amino acids (including the desired Fmoc-D-Histidine derivative)

Peptide synthesis grade N,N-Dimethylformamide (DMF)

Peptide synthesis grade Dichloromethane (DCM)

20% (v/v) Piperidine in DMF
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Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma Pure)

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)

Solid support resin (e.g., Rink Amide resin)

Washing solvents (DMF, DCM)

Workflow Diagram:

Start with Resin 1. Resin Swelling
(e.g., in DMF)

2. Fmoc Deprotection
(20% Piperidine in DMF)

3. Washing
(DMF, DCM)

4. Amino Acid Coupling
(Fmoc-AA-OH, Coupling Reagents)

5. Washing
(DMF, DCM)

Repeat for next amino acid
Next Cycle

6. Final Fmoc Deprotection
Last Amino Acid 7. Cleavage from Resin

& Side-chain Deprotection
(e.g., TFA cocktail)

8. Purification & Analysis
(HPLC, Mass Spec) End

Click to download full resolution via product page

Caption: General workflow of the Fmoc-SPPS cycle.

Procedure:

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 3 minutes, then drain.[8]

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

[7]

Drain the deprotection solution.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and

the dibenzofulvene-piperidine adduct.[7][8] Then wash with DCM (3 times) and DMF (3

times) to prepare for coupling.[7]

Amino Acid Coupling:

Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents in DMF. For D-

histidine, consider using a combination of DIC and Oxyma Pure to minimize racemization.

[5]

Add the activation solution to the resin.

Agitate for 1-2 hours at room temperature. The coupling time may need to be extended for

sterically hindered amino acids.

Note on D-Histidine: To minimize racemization of Fmoc-D-His(Trt)-OH, avoid pre-

activation and consider using a milder base like collidine instead of DIPEA.[9][10] For

challenging couplings, using Fmoc-D-His(Boc)-OH or Fmoc-D-His(MBom)-OH is

recommended.[1]

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5

times).

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection (step 2).

Final Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally

methanol. Dry the resin under vacuum.[8]

Protocol 2: Cleavage and Side-Chain Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-

chain protecting groups.

Materials:
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Dried peptide-resin

Trifluoroacetic acid (TFA)

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

Cold diethyl ether

Cleavage Cocktail Preparation:

The composition of the cleavage cocktail depends on the resin and the amino acid composition

of the peptide. A common general-purpose cocktail is Reagent K.

Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v)[8]

Standard TFA Cocktail: TFA/TIS/water (95:2.5:2.5 v/v)[8]

Workflow Diagram:
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Caption: Workflow for peptide cleavage and deprotection.
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Procedure:

Place the dried peptide-resin in a suitable reaction vessel.

Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

[8]

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[8]

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[8]

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl

ether.

Centrifuge the mixture to pellet the peptide and decant the ether.[8]

Wash the peptide pellet with cold diethyl ether two more times.

Dry the crude peptide pellet under vacuum.[8]

Conclusion
The successful incorporation of D-histidine into peptides using Fmoc-SPPS requires careful

consideration of side-chain protection and coupling conditions to mitigate the inherent risk of

racemization. While Fmoc-D-His(Trt)-OH is a common choice, for syntheses where high chiral

purity is critical, the use of Fmoc-D-His(Boc)-OH or Fmoc-D-His(MBom)-OH is strongly

recommended, especially when employing elevated temperatures or for the synthesis of long

and complex peptides.[1] The detailed protocols and data presented in these application notes

serve as a valuable resource for researchers, scientists, and drug development professionals

to optimize their peptide synthesis workflows and achieve high-purity products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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